molecular formula C8H6ClN3 B15436404 (1-Azido-2-chloroethenyl)benzene CAS No. 86734-32-9

(1-Azido-2-chloroethenyl)benzene

Cat. No.: B15436404
CAS No.: 86734-32-9
M. Wt: 179.60 g/mol
InChI Key: WUJHVKIAGUCFMS-UHFFFAOYSA-N
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Description

(1-Azido-2-chloroethenyl)benzene (CID 71413745) is an organic azide compound with the molecular formula C8H6ClN3. This specialized chemical building block features both an azido group and a chloroethenyl moiety attached to a benzene ring, making it valuable for various research applications including click chemistry, polymer science, and materials development. Organic azides like this compound are primarily utilized in click chemistry through cycloaddition reactions, particularly with nitriles to form 1,2,3-triazoles, which serve as important structural motifs in medicinal chemistry and materials science. The compound's dual functionality allows it to act as a cross-linking agent in azido photopolymers , facilitating photo-induced curing processes in polymer research. As an aryl azide derivative, it may also find application in the synthesis of fungicidal compounds for agricultural research, similar to related chlorophenyl azides that have been investigated for controlling plant pathogens. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note that organic azides require special handling precautions and proper storage conditions due to their potentially reactive nature.

Properties

CAS No.

86734-32-9

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

(1-azido-2-chloroethenyl)benzene

InChI

InChI=1S/C8H6ClN3/c9-6-8(11-12-10)7-4-2-1-3-5-7/h1-6H

InChI Key

WUJHVKIAGUCFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of (1-Azido-2-chloroethenyl)benzene can be contextualized by comparing it to related benzene derivatives:

Chlorinated Benzene Derivatives

  • Benzene, (1-methyl-1-propenyl)-, (E)- (CAS 768-00-3) : Lacks the azido group but shares a substituted ethenyl chain. The absence of -N₃ limits its utility in click chemistry, though the chloro analog might exhibit similar electrophilic behavior.
  • Benzene, (1-ethyldodecyl)- (CAS 4534-58-1) : A long-chain alkyl-substituted benzene. The bulky alkyl group reduces electrophilicity compared to the chloro-ethenyl group, favoring hydrophobic interactions over reactive transformations.

Azido-Containing Benzene Derivatives

  • The iodine substituent in this compound offers a leaving group for further reactions, akin to the chloro group in the target compound.

Dual-Functionalized Benzene Compounds

  • Nitrobenzene and Chlorobenzamide Derivatives: Compounds like nitrobenzene (electron-withdrawing -NO₂) and chlorobenzamide (-Cl and -CONH₂) demonstrate how multiple substituents modulate electronic effects. The -N₃/-Cl combination in this compound likely creates a synergistic electronic environment, enhancing reactivity toward cycloaddition or substitution.

Data Table: Key Properties and Comparisons

Compound Name CAS Number Molecular Formula (Inferred) Key Substituents Reactivity Profile
This compound Not Provided C₈H₅ClN₃ -N₃, -Cl Click chemistry, electrophilic substitution
Benzene, (1-methyl-1-propenyl)-, (E)- 768-00-3 C₁₀H₁₀ -CH₂-C(Cl)=CH₂ Limited to alkylation/elimination
Benzene, (1-ethyldodecyl)- 4534-58-1 C₂₀H₃₄ -C₁₂H₂₅ Hydrophobic interactions, inert
1-Azido-2-(2-iodoethoxy)ethane Not Provided C₄H₈IN₃O -N₃, -I Nucleophilic substitution, cycloaddition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Azido-2-chloroethenyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or azide-alkyne cycloaddition. For example, substituting a halogenated precursor (e.g., 2-chloro-1-fluorobenzene) with sodium azide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) is a common approach . Optimize stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and monitor reaction progress using TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of spectroscopic and computational techniques:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and azide group integration.
  • FT-IR : Detect characteristic N₃ stretch (~2100 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹).
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry.
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent azide decomposition.
  • Handling : Use explosion-proof equipment and avoid mechanical shock (azides are shock-sensitive). Conduct reactions in fume hoods with blast shields.
  • Waste disposal : Neutralize azide residues with aqueous NaNO₂/HCl before disposal .

Advanced Research Questions

Q. How do contradictory data on thermal stability arise in studies of this compound, and how can they be resolved?

  • Methodology : Divergent thermal stability reports may stem from impurities or solvent effects. For example:

  • DSC/TGA : Perform differential scanning calorimetry under controlled heating rates (5–10°C/min) to identify decomposition thresholds.
  • Kinetic studies : Use Arrhenius plots to model decomposition rates. Contradictions in activation energy (e.g., 80–120 kJ/mol) may arise from solvent polarity; replicate experiments in anhydrous DMF vs. THF .
  • Impurity profiling : Analyze by HPLC-MS to rule out byproducts like aryl chlorides or triazoles influencing stability .

Q. What strategies optimize the regioselectivity of this compound in click chemistry applications?

  • Methodology :

  • Catalyst screening : Test Cu(I)/Ru(II) catalysts to favor 1,4- vs. 1,5-triazole regioisomers.
  • Solvent effects : Polar solvents (e.g., DMSO) enhance azide electrophilicity, improving reaction rates.
  • Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 1–24 hrs) and temperature (25–60°C) to shift product ratios .

Q. How can photolytic decomposition pathways of this compound be controlled for controlled release applications?

  • Methodology :

  • UV-Vis spectroscopy : Track λmax shifts during irradiation (250–400 nm) to identify intermediates.
  • Mechanistic studies : Use radical traps (e.g., TEMPO) to confirm nitrene radical formation.
  • Quantum yield calculations : Measure photon efficiency under varying light intensities .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the biological activity of this compound derivatives?

  • Resolution : Variations in bioassay conditions (e.g., cell lines, exposure times) and compound purity (e.g., residual solvents) may skew results. Standardize protocols:

  • Dose-response curves : Use ≥3 independent replicates with positive/negative controls.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation.
  • Structure-activity relationships (SAR) : Compare analogs (e.g., chloro vs. fluoro substituents) to isolate contributing moieties .

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